Product packaging for Fmoc-D-Asp(OtBu)-OH(Cat. No.:CAS No. 12883-39-3)

Fmoc-D-Asp(OtBu)-OH

Cat. No.: B1143740
CAS No.: 12883-39-3
M. Wt: 411.4477
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Asp(OtBu)-OH is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 411.4477. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12883-39-3

Molecular Formula

C23H25NO6

Molecular Weight

411.4477

Origin of Product

United States

Contextual Role in Fluorenylmethyloxycarbonyl Fmoc Solid Phase Peptide Synthesis Spps

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique that enables the creation of peptides by sequentially adding amino acids to a growing chain anchored to an insoluble polymer support, or resin. mtoz-biolabs.comnih.gov This method's efficiency relies on the use of protecting groups to prevent unwanted side reactions. altabioscience.commedsci.org The synthesis is a cyclical process involving the deprotection of the N-terminal amino group of the resin-bound peptide, followed by the coupling of the next protected amino acid. oup.com

The Fmoc/tBu strategy is a dominant approach in modern SPPS. altabioscience.combachem.com It is considered an "orthogonal" protection scheme, meaning the different types of protecting groups can be removed under distinct chemical conditions without affecting each other. peptide.com In this strategy:

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group (N-terminus) of the amino acid. nih.goviris-biotech.de It is stable to acidic conditions but is readily removed by a weak base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com

Permanent protecting groups are used for the reactive side chains of amino acids. These groups must remain intact during the repetitive base-mediated Fmoc deprotection steps but must be removable at the end of the synthesis. oup.com The tert-butyl (tBu) group and its derivatives are common side-chain protectors that are cleaved under strongly acidic conditions, usually with trifluoroacetic acid (TFA), which also cleaves the finished peptide from the resin. iris-biotech.de

Fmoc-D-Asp(OtBu)-OH is designed specifically for this workflow. lookchem.com The Fmoc group shields its α-amino group, allowing its carboxyl group to be activated and coupled to the free N-terminus of the peptide chain on the resin. altabioscience.com Simultaneously, the tert-butyl ester (OtBu) protects the side-chain carboxylic acid of the D-aspartic acid residue. lookchem.com This prevents the side chain from participating in unwanted reactions during peptide elongation. lookchem.com Once the synthesis is complete, the OtBu group is removed along with all other side-chain protectors during the final acid-mediated cleavage from the solid support. mtoz-biolabs.com

Significance of D Amino Acids in Peptide Research and Design

While proteins in nature are almost exclusively composed of L-amino acids, the incorporation of their non-natural mirror images, D-amino acids, is a powerful strategy in peptide design and drug discovery. biopharmaspec.comjpt.com Peptides containing D-amino acids, often termed peptidomimetics, can exhibit significantly improved properties compared to their all-L-amino acid counterparts. ptfarm.plwjarr.com

One of the primary advantages is enhanced enzymatic stability. biopharmaspec.commdpi.com Natural peptides made of L-amino acids are often rapidly degraded by proteases in the body, limiting their therapeutic potential. nih.govnih.gov Since proteases are stereospecific for L-amino acids, substituting one or more residues with D-amino acids can render the peptide resistant to this degradation, thereby increasing its half-life and bioavailability. biopharmaspec.comnih.govwikipedia.org

Furthermore, the introduction of a D-amino acid can induce specific conformational changes in the peptide backbone. mdpi.com This can be used to stabilize desired secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity. nih.gov In some cases, replacing an L-amino acid with its D-enantiomer can even convert a receptor agonist into an antagonist. ptfarm.pl The strategic placement of D-amino acids allows for the fine-tuning of a peptide's structure and function, leading to the development of novel therapeutics with improved potency and duration of action. biopharmaspec.comjpt.com For instance, the drug Difelikefalin, used to treat itching, is a synthetic peptide that contains four D-amino acids to enhance its properties. biopharmaspec.com

Historical Development and Evolution of Aspartic Acid Protecting Group Strategies

Integration of this compound in Standard Fmoc-SPPS Protocols

The integration of this compound into standard Fmoc-SPPS protocols follows the general principles of solid-phase synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. peptide.combachem.com The Fmoc/tBu strategy is widely favored due to its use of a base-labile protecting group for the α-amino group (Fmoc) and acid-labile groups for the side chains, such as the OtBu group. seplite.comub.edu This orthogonality allows for selective deprotection steps, which is crucial for the synthesis of complex peptides. peptide.comfiveable.me

Coupling Reagent Selection and Efficiency in D-Aspartyl Residue Incorporation

The choice of coupling reagent is paramount for achieving high efficiency in the incorporation of any amino acid, including this compound. The goal is to activate the carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide chain. Common coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and N,N'-dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to suppress side reactions and enhance coupling efficiency.

Uronium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also widely employed and are known for their high coupling efficiencies. rsc.org The selection of the optimal coupling reagent can be influenced by factors such as the steric hindrance of the coupling partners and the desired reaction kinetics. For sterically hindered couplings, more reactive reagents like HATU may be preferred.

Coupling ReagentAdditiveKey Features
DIC (N,N'-diisopropylcarbodiimide)HOBt or OxymaCost-effective, but can lead to the formation of a urea (B33335) byproduct that may require specific washing protocols for removal.
HBTUHOBtForms an active ester that reacts efficiently to form the peptide bond.
HATUHOAtGenerally considered one of the most efficient coupling reagents, particularly for difficult couplings.
HCTU-A cost-effective alternative to HATU with comparable efficiency in many cases.

Optimization of Reaction Conditions for D-Aspartic Acid Coupling

Optimizing reaction conditions is crucial to ensure the complete and efficient incorporation of the this compound residue. Key parameters to consider include the solvent, temperature, and reaction time.

Solvents: N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the most common solvents used in Fmoc-SPPS due to their excellent solvating properties for both the protected amino acids and the growing peptide-resin. springernature.com

Temperature: While most coupling reactions are performed at room temperature, microwave-assisted SPPS has gained popularity for its ability to accelerate both the deprotection and coupling steps, potentially leading to higher purity of the final peptide. researchgate.net However, elevated temperatures can also increase the risk of side reactions, such as aspartimide formation.

Reaction Time: The time required for complete coupling can vary depending on the specific amino acid sequence and the coupling reagents used. Monitoring the reaction progress using methods like the Kaiser test or by analyzing a small cleavage sample by HPLC can help determine the optimal coupling time. In cases of difficult couplings, a double coupling strategy, where the coupling step is repeated, may be necessary to drive the reaction to completion.

A significant side reaction associated with aspartic acid residues is the formation of aspartimide. merckmillipore.com This occurs through the cyclization of the aspartyl residue, which is facilitated by the basic conditions used for Fmoc deprotection (e.g., piperidine (B6355638) in DMF). ub.edu Aspartimide formation can lead to the production of β-aspartyl peptides and racemization of the α-carbon. While the OtBu protecting group offers some steric hindrance that can reduce the rate of aspartimide formation compared to smaller protecting groups, it is not always completely effective, especially in sequences prone to this side reaction. researchgate.net Strategies to minimize aspartimide formation include using milder deprotection conditions, shorter deprotection times, or utilizing alternative protecting groups with greater steric bulk if necessary. merckmillipore.comresearchgate.net

Protecting Group Mechanisms and Orthogonality in this compound Chemistry

The success of Fmoc-SPPS relies heavily on the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comfiveable.me This principle is exemplified in the Fmoc/tBu strategy.

Role of the Fmoc Group for N-alpha Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as the temporary protecting group for the α-amino group of the amino acid. wikipedia.org Its key feature is its lability to bases. altabioscience.com The deprotection mechanism involves the abstraction of the acidic proton on the fluorene (B118485) ring by a base, typically a secondary amine like piperidine in DMF. springernature.comtotal-synthesis.com This initiates a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene. altabioscience.com The dibenzofulvene byproduct is then scavenged by the excess amine in the deprotection solution. springernature.com The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove the side-chain protecting groups. total-synthesis.com

Functionality of the tert-Butyl (OtBu) Ester for Side-Chain Carboxyl Protection

The tert-butyl (OtBu) ester is a widely used acid-labile protecting group for the side-chain carboxyl group of aspartic and glutamic acid. peptide.comiris-biotech.de It effectively prevents the side chain from participating in unwanted reactions during peptide synthesis. The bulky nature of the tert-butyl group provides steric protection. The OtBu group is stable to the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids, typically trifluoroacetic acid (TFA), in a final deprotection step that also cleaves the peptide from the resin. iris-biotech.deiris-biotech.de The cleavage mechanism involves the protonation of the ester oxygen followed by the formation of a stable tert-butyl cation. organic-chemistry.org

Challenges in Peptide Synthesis Employing this compound

The use of N-α-Fmoc-D-aspartic acid β-tert-butyl ester, or this compound, is a cornerstone of modern solid-phase peptide synthesis (SPPS). However, its application is not without significant challenges, the most prominent of which is the base-catalyzed formation of aspartimide. This side reaction can compromise the purity, yield, and biological activity of the final peptide product, necessitating careful strategic considerations during synthesis.

Aspartimide Formation: Mechanistic Pathways and Undesired Byproduct Generation

Aspartimide formation is a major side reaction that occurs during Fmoc-based SPPS, particularly when the peptide sequence contains an aspartic acid residue. nih.govnih.gov The reaction is catalyzed by the basic conditions required for the removal of the Fmoc protecting group, most commonly with piperidine. nih.goviris-biotech.de This intramolecular cyclization is a persistent issue that can lead to a cascade of undesirable products, significantly complicating the synthesis and purification process. nih.gov

The mechanistic pathway to aspartimide formation begins with the nucleophilic attack of the backbone amide nitrogen, located C-terminal to the D-Asp residue, on the β-carbonyl carbon of the tert-butyl ester side chain. unibo.itethz.ch This attack is facilitated by the basic environment of the Fmoc deprotection step, which deprotonates the amide nitrogen and increases its nucleophilicity. iris-biotech.de The process results in the formation of a five-membered succinimide ring, known as an aspartimide, and the elimination of the tert-butanol (B103910) protecting group. iris-biotech.deissuu.com

This cyclic intermediate is highly reactive and serves as a branching point for several side reactions. unibo.it The aspartimide ring can be opened by nucleophiles present in the reaction mixture. researchgate.net

Once formed, the aspartimide intermediate is susceptible to racemization at the α-carbon, a process that is often rapid. iris-biotech.deiris-biotech.de The succinimide ring can then be hydrolyzed by residual water or opened by the base used for Fmoc deprotection (e.g., piperidine). nih.gov This ring-opening can occur at two positions on the cyclic imide:

Attack at the α-carbonyl: This leads to the formation of the desired α-aspartyl peptide linkage, but due to the prior epimerization, it results in a mixture of both D- and L-α-aspartyl peptides. nih.goviris-biotech.de

Attack at the β-carbonyl: This is the more common pathway, resulting in the formation of a β-aspartyl peptide linkage, which is an isomeric impurity. nih.gov This reaction also produces a mixture of D- and L-diastereomers.

The final product can therefore be contaminated with a complex mixture of up to nine by-products, including D-α-aspartyl peptides, D/L-β-aspartyl peptides, and their corresponding piperidide adducts. Many of these impurities, particularly the epimerized α-aspartyl and β-aspartyl peptides, have the same mass and similar chromatographic properties as the target peptide, making their detection and removal by standard HPLC purification exceptionally difficult or even impossible. nih.gov

The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the D-Aspartic acid (the +1 position). nih.gov Sequences where the Asp residue is followed by a small, unhindered amino acid are particularly susceptible. The most problematic sequences include Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Ser. nih.goviris-biotech.de The lack of steric hindrance from the side chain of the following residue allows the peptide backbone the flexibility needed to achieve the conformation required for the intramolecular cyclization to occur. nih.govresearchgate.net The Asp-Gly sequence is recognized as the most susceptible combination for aspartimide formation. nih.govresearchgate.net Conversely, incorporating a sterically bulky residue at the +1 position can hinder this side reaction.

Table 1: Influence of the C-terminal adjacent amino acid (Xaa) on aspartimide formation in the model peptide H-Val-Lys-Asp-Xaa-Tyr-Ile-OH. The data reflects the percentage of aspartimide-related byproducts after prolonged treatment with 20% piperidine in DMF.
Adjacent Amino Acid (Xaa)Asp(OtBu) Byproducts (%)Asp(OMpe) Byproducts (%)Asp(OBno) Byproducts (%)
Glycine (Gly)58.417.419.9
Arginine (Arg)27.92.50.3
Asparagine (Asn)32.03.80.4

Data adapted from a comparative study on aspartic acid protecting groups. The study highlights how different side-chain protecting groups perform in sequences known to be prone to aspartimide formation.

Generation of Epimerized Alpha- and Beta-Aspartyl Peptides

Strategies for Aspartimide Formation Mitigation

Given the significant challenges posed by aspartimide formation, considerable research has focused on developing strategies to suppress this side reaction. These approaches primarily involve modifying the conditions of the Fmoc deprotection step to reduce the basicity of the reaction environment or to sterically hinder the cyclization reaction.

A primary strategy to minimize aspartimide formation is to modify the standard Fmoc deprotection cocktail of 20% piperidine in DMF. peptide.com Since the side reaction is base-catalyzed, reducing the basicity of the deprotection solution can significantly decrease the rate of succinimide ring formation. rsc.org

Acidic Additives: The addition of a weak acid to the piperidine solution has proven effective. researchgate.net Additives such as 1-hydroxybenzotriazole (HOBt) or Oxyma temper the basicity of the deprotection solution, thereby reducing the propensity for aspartimide formation without completely inhibiting the removal of the Fmoc group. researchgate.netbiotage.comacs.org Formic acid has also been shown to be a useful additive, minimizing the side reaction. rsc.orglookchem.com Research indicates that adding small amounts of organic acids to the piperidine solution can efficiently prevent the formation of aspartimide side products. researchgate.net

Weaker Bases: Replacing the strong base piperidine (pKa ≈ 11.1) with a weaker base is another effective approach. Piperazine, a less basic amine, has been shown to suppress aspartimide formation while still being effective for Fmoc removal, especially when used in combination with a small amount of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgbiotage.com Morpholine (pKa ≈ 8.4) is another weak base that can be used, although it may not be efficient enough for complete Fmoc removal in all cases. iris-biotech.deissuu.com More recently, dipropylamine (B117675) (DPA) has been reported as an inexpensive and low-toxicity alternative to piperidine that strongly reduces aspartimide formation, particularly in high-temperature synthesis protocols. acs.org

Table 2: Effect of different Fmoc deprotection solutions on aspartimide formation in the model hexapeptide VKDGYI.
Deprotection SolutionTarget Peptide (%)Aspartimide (%)Piperidides/Piperazides (%)
20% Piperidine55.624.420.0
20% Piperidine + 1% Formic Acid77.517.25.3
5% Piperazine + 1% DBU92.87.2n.d.
5% Piperazine + 1% DBU + 1% Formic Acid86.014.0n.d.

Data adapted from a study comparing piperidine with a piperazine/DBU mixture. rsc.orglookchem.com "n.d." indicates not detected. The results show a significant reduction in byproducts when using alternative deprotection cocktails.

Development and Evaluation of Novel Bulky Side-Chain Protecting Groups for Aspartic Acid (e.g., OMpe, OBno, CSY)

A key strategy to minimize aspartimide formation is the use of sterically hindered side-chain protecting groups for the aspartic acid residue. biotage.comissuu.comiris-biotech.deiris-biotech.de These bulky groups physically obstruct the nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl, which is the initial step in aspartimide formation. biotage.comiris-biotech.de While the standard tert-butyl (OtBu) group offers some protection, more sterically demanding alternatives have been developed to provide enhanced shielding. issuu.comnih.gov

Among these are the 3-methylpent-3-yl (OMpe) and 5-n-butyl-5-nonyl (OBno) esters. researchgate.netadvancedchemtech.com Research has shown that increasing the steric bulk of the side-chain ester significantly reduces the rate of aspartimide formation. issuu.com For example, in a model peptide, the use of Fmoc-D-Asp(OMpe)-OH resulted in significantly lower levels of aspartimide by-products compared to Fmoc-Asp(OtBu)-OH under identical prolonged piperidine treatment conditions. The effectiveness of these protecting groups generally follows the trend of their steric hindrance: OBno > OEpe (3-ethyl-3-pentyl) > OMpe > OtBu. nih.goviris-biotech.de

A different approach involves the use of a cyanosulfurylide (CSY) protecting group. researchgate.netiris-biotech.de Unlike the bulky alkyl esters, the CSY group masks the side-chain carboxylate via a stable carbon-carbon bond, which completely prevents aspartimide formation. iris-biotech.deiris-biotech.desemanticscholar.org This strategy has the added benefit of enhancing the solubility of the protected peptide, which can be advantageous during synthesis. iris-biotech.deiris-biotech.de The CSY group is removed under mild oxidative conditions using an electrophilic halogen species like N-chlorosuccinimide. researchgate.netiris-biotech.de However, this deprotection step requires careful optimization to avoid potential side reactions such as the oxidation of sensitive residues like Cys, Met, and Trp, or the chlorination of Tyr. iris-biotech.deiris-biotech.de

Table 1: Comparison of Aspartimide Formation with Different Side-Chain Protecting Groups

Protecting GroupRelative Rate of Aspartimide FormationKey Features
OtBuHighStandard, cost-effective. biotage.com
OMpeModerateIncreased steric hindrance compared to OtBu. advancedchemtech.com
OEpeLowMore effective than OMpe due to greater bulk. nih.gov
OBnoVery LowHighly effective at preventing aspartimide formation due to significant steric bulk. nih.govresearchgate.net
CSYNoneCompletely suppresses aspartimide formation; enhances solubility. researchgate.netiris-biotech.desemanticscholar.org
Backbone Amide Protection Approaches (e.g., Dmb, Hmb) for Aspartyl Residues

An alternative and highly effective strategy to completely prevent aspartimide formation is the protection of the backbone amide nitrogen of the residue following the aspartic acid. nih.govpeptide.com This approach, by introducing a temporary protecting group on the amide nitrogen, eliminates the nucleophile required for the cyclization reaction that leads to aspartimide. biotage.comiris-biotech.de The most commonly used groups for this purpose are the 2,4-dimethoxybenzyl (Dmb) and the 2-hydroxy-4-methoxybenzyl (Hmb) groups. semanticscholar.orgpeptide.comppke.hu

These protecting groups are typically introduced as part of a dipeptide unit, for example, Fmoc-Asp(OtBu)-(Dmb)Gly-OH. iris-biotech.devulcanchem.com The use of such dipeptides is particularly crucial for the highly susceptible Asp-Gly sequence. nih.goviris-biotech.de The Dmb and Hmb groups are stable to the basic conditions used for Fmoc removal but are readily cleaved by trifluoroacetic acid (TFA) during the final deprotection and resin cleavage step. issuu.compeptide.comiris-biotech.de

While highly effective at preventing both aspartimide formation and aggregation, a significant drawback of backbone amide protection is the steric hindrance it introduces. nih.govsemanticscholar.org This can lead to reduced coupling efficiency, making the acylation of the secondary amine challenging. biotage.comnih.gov To overcome this, the Hmb group was developed, where acylation can initially occur at the more accessible hydroxyl group, followed by an intramolecular O-to-N acyl transfer. nih.gov Despite these challenges, dipeptides incorporating Dmb or Hmb are commercially available and widely used for the synthesis of peptides prone to aspartimide formation. nih.govpeptide.comvulcanchem.com

Table 2: Backbone Amide Protecting Groups for Aspartyl Residues

Protecting GroupDescriptionAdvantagesDisadvantages
Dmb (2,4-dimethoxybenzyl)Protects the backbone amide nitrogen, preventing cyclization. peptide.comvulcanchem.comCompletely prevents aspartimide formation; disrupts peptide aggregation. peptide.comvulcanchem.comCan lead to difficult couplings due to steric hindrance. biotage.comnih.gov
Hmb (2-hydroxy-4-methoxybenzyl)Similar to Dmb, but the hydroxyl group can facilitate acylation. nih.govppke.huCompletely prevents aspartimide formation; can improve coupling efficiency compared to Dmb. nih.govCoupling can still be inefficient; potential for depsipeptide formation. ppke.hu
Application of Pseudoproline Dipeptides in Aspartimide-Prone Sequences

Pseudoproline dipeptides are valuable tools in solid-phase peptide synthesis for disrupting secondary structures and minimizing aggregation. peptide.commerckmillipore.com Their application can also indirectly influence the rate of aspartimide formation. iris-biotech.de By inducing a "kink" in the peptide backbone, pseudoprolines can alter the conformation of the peptide chain in a way that disfavors the geometry required for the cyclization reaction leading to aspartimide. iris-biotech.depeptide.com

These dipeptides are typically formed from serine, threonine, or cysteine residues, which are converted into oxazolidine (B1195125) (for Ser/Thr) or thiazolidine (B150603) (for Cys) rings. merckmillipore.comchemimpex.com For sequences prone to aspartimide formation, a pseudoproline dipeptide can be incorporated immediately before the D-aspartyl residue. iris-biotech.de For example, a dipeptide like Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH can be used. The pseudoproline structure is stable during synthesis but is cleaved by TFA during the final deprotection, regenerating the native serine or threonine residue. merckmillipore.com

The use of pseudoproline dipeptides has been shown to be effective in facilitating the synthesis of otherwise difficult, aggregation-prone, and aspartimide-susceptible sequences. iris-biotech.demerckmillipore.commdpi.com Commercially available pseudoproline dipeptides include Fmoc-Asp(OtBu)-Ser(psiMe,Mepro)-OH and Fmoc-Asp(OtBu)-Thr[Psi(Me,Me)Pro]-OH. chemimpex.comsigmaaldrich.com

Maintenance of Chiral Integrity and Epimerization Control in D-Aspartyl Peptide Synthesis

Maintaining the chiral integrity of the D-aspartyl residue is paramount during peptide synthesis, as epimerization leads to the formation of diastereomeric impurities that are often difficult to separate from the target peptide. mdpi.comnih.gov Epimerization can occur at the α-carbon of the aspartyl residue, particularly during the activation and coupling steps. mdpi.com The formation of an aspartimide intermediate is a major pathway for epimerization, as the succinimide ring is prone to racemization under basic conditions. iris-biotech.deiris-biotech.de

Therefore, the strategies discussed above for preventing aspartimide formation—such as the use of bulky side-chain protecting groups and backbone amide protection—are also the primary methods for controlling epimerization of D-aspartyl residues. iris-biotech.depeptide.com

Beyond aspartimide-mediated epimerization, the choice of coupling reagents and conditions plays a critical role. mdpi.comresearchgate.net The use of aminium-based coupling reagents like HATU in the presence of a non-nucleophilic base is generally recommended to minimize epimerization. researchgate.net However, even with these reagents, epimerization can occur, especially with sterically hindered couplings or at elevated temperatures. researchgate.netnih.gov

Key considerations for controlling epimerization include:

Coupling Reagents: Utilizing reagents known to suppress racemization, such as those based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). nih.govuniurb.it

Temperature: Performing couplings at low temperatures can help to minimize the rate of epimerization.

Additives: The addition of agents like HOBt to the coupling or deprotection solutions can help to suppress epimerization. iris-biotech.depeptide.com

Base: Employing sterically hindered, non-nucleophilic bases like diisopropylethylamine (DIEA) or 2,4,6-collidine during coupling. researchgate.net

Continuous monitoring of the reaction and careful optimization of coupling times are essential to ensure the chiral purity of the final D-aspartyl-containing peptide. researchgate.net

Design and Chemical Synthesis of Peptidomimetics Incorporating D-Aspartic Acid Residues

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. upc.eduresearchgate.net The strategic incorporation of D-aspartic acid using this compound is a key tactic in peptidomimetic design. Replacing an L-amino acid with its D-counterpart can induce specific conformational constraints and increase resistance to enzymatic degradation by proteases, which typically recognize only L-amino acids. upc.edufrontiersin.org

The chemical synthesis of these peptidomimetics is predominantly carried out using Fmoc-based solid-phase peptide synthesis (SPPS). nih.govresearchgate.net this compound is used as one of the building blocks in the automated or manual stepwise elongation of the peptide chain on a solid support. nih.govjst.go.jp Following chain assembly, the peptide is cleaved from the resin, and all protecting groups, including the OtBu group on the D-aspartic acid side chain, are removed simultaneously.

Peptidomimetic TargetRationale for D-Asp IncorporationKey Research FindingCitation
Polo-like kinase 1 (Plk1) Polo-Box Domain To improve plasma stability and create novel inhibitors.Compound 18 showed an IC50 of 0.80 μM for Plk1 PBD and exhibited improved stability in rat plasma compared to the L-peptide version. nih.gov
HER2-HER3 Protein-Protein Interaction To enhance stability and antiproliferative activity in cancer cells.A cyclic, D-amino acid-containing peptidomimetic (compound 32 ) exhibited nanomolar IC50 values in HER2-overexpressing cancer cell lines and was stable in serum for 48 hours. nih.gov
PSD-95 PDZ Domains To rigidify the peptide backbone and create novel inhibitors for neurological disorders.A triazole-based peptidomimetic (10 ) was developed to mimic a tripeptide inhibitor, showing comparable affinity and representing a new class of inhibitors. rsc.org

Construction of D-Proteins and Mirror-Image Peptides for Ligand Discovery and Enantiomeric Systems

The synthesis of entire proteins from D-amino acids, known as D-proteins, represents a significant frontier in synthetic biology and drug discovery. nih.govchemrxiv.org These D-proteins are the mirror images of their natural L-protein counterparts and are invaluable tools for "mirror-image display" techniques aimed at discovering novel therapeutic D-peptides. D-peptides are highly attractive as drug candidates because they are resistant to proteolysis, have low immunogenicity, and may possess unique recognition capabilities. frontiersin.orgresearchgate.net

The chemical synthesis of D-proteins is a formidable task, often accomplished through the stepwise assembly of D-amino acid building blocks, such as this compound, via SPPS. researchgate.netnih.gov This process can be accelerated using automated fast-flow peptide synthesis platforms. pentelutelabmit.com Once a D-protein target is synthesized and folded into its correct three-dimensional structure, it can be used as a bait in phage display or other screening platforms to identify D-peptide ligands from vast combinatorial libraries. researchgate.netpentelutelabmit.com The identified D-peptide "hit" can then be used to target the natural L-protein in a biological system.

This approach has been successfully used to generate D-peptide binders for significant therapeutic targets. For instance, synthetic D-enantiomers of the oncoprotein MDM2 and the E3 ubiquitin ligase CHIP were used to discover macrocyclic D-peptide binders with micromolar affinity. researchgate.netpentelutelabmit.com This demonstrates that the reliable production of mirror-image proteins using building blocks like this compound can unlock the full potential of D-peptide drug discovery. nih.govresearchgate.net More recently, computational de novo design has been employed to create D-proteins that bind with high affinity and specificity to natural L-protein targets like human interleukin-6 (IL-6) and TrkA, demonstrating potent inhibition of their signaling pathways in cell-based assays. nih.gov

D-Protein TargetSynthesis MethodApplicationDiscovered Ligand TypeCitation
MDM2 (oncoprotein) Automated fast-flow peptide synthesisMirror-image phage displayMacrocyclic D-peptide binders researchgate.netpentelutelabmit.com
CHIP (E3 ubiquitin ligase) Automated fast-flow peptide synthesisMirror-image phage displayMacrocyclic D-peptide binders researchgate.netpentelutelabmit.com
SARS-CoV-2 3CLpro Computational design, commercial synthesisIn silico screening and in vitro validationD-tripeptides and D-tetrapeptides as potential inhibitors frontiersin.org
TrkA (human) De novo computational design, chemical synthesisInhibition of downstream signalingDesigner D-protein binder (d-57445-evol-TrkA) nih.gov
IL-6 (human) De novo computational design, chemical synthesisInhibition of downstream signalingDesigner D-protein binder (d-25367l-IL-6) nih.gov

Chemical Synthesis of Peptides with Complex Architectures and Post-Translational Modifications

This compound is a fundamental reagent for constructing peptides that go beyond simple linear sequences, enabling the synthesis of complex architectures like cyclic peptides, branched peptides, and peptides featuring post-translational modifications (PTMs). labmartgh.comresearchgate.net The principles of Fmoc-SPPS allow for the controlled, stepwise addition of amino acids, and the orthogonal protection strategy (base-labile Fmoc for the N-terminus and acid-labile side-chain groups like OtBu) is key to this versatility. researchgate.netnih.gov

Cyclic peptides are of great interest in drug development as their constrained structure can lead to higher receptor affinity, selectivity, and improved metabolic stability compared to their linear counterparts. nih.gov this compound can be incorporated into the linear precursor of a cyclic peptide, which is then cyclized either on-resin or after cleavage. The inclusion of a D-aspartic acid residue can help to pre-organize the linear peptide into a conformation favorable for macrocyclization.

Furthermore, the incorporation of a D-amino acid can itself be considered a synthetic PTM that confers unique properties. A significant challenge during the synthesis of peptides containing aspartic acid is the formation of an aspartimide side product, which can lead to epimerization and the formation of unwanted β-peptides. iris-biotech.denih.gov The bulky tert-butyl (OtBu) protecting group on this compound provides substantial steric hindrance that effectively suppresses this side reaction during the repetitive base treatments required for Fmoc group removal in SPPS. labmartgh.com While more advanced protecting groups like 3-methyl-pent-3-yl (OMpe) or 5-butyl-5-nonyl (OBno) have been developed for even greater suppression, OtBu remains a widely used and effective choice for many synthetic applications. sigmaaldrich.com

Investigative Studies on Peptide Conformation and Structural Activity Relationships through D-Aspartyl Incorporation

The substitution of an L-amino acid with its D-enantiomer is a powerful tool for probing peptide conformation and elucidating structure-activity relationships (SAR). nih.govjst.go.jp Incorporating a D-aspartyl residue using this compound introduces a localized inversion of the peptide backbone stereochemistry. This perturbation can have profound effects on the peptide's secondary and tertiary structure, which in turn influences its biological activity.

Studies have shown that the racemization of L-aspartyl residues to D-aspartyl residues can occur naturally in long-lived proteins as a function of aging. researchgate.netnih.gov The rate of this racemization is highly dependent on the local peptide conformation, with Asp residues in α-helical structures being more prone to racemization than those in β-sheet structures. researchgate.netnih.gov This highlights the intimate link between conformation and the stereochemistry at the α-carbon.

In SAR studies, researchers systematically replace L-amino acids with their D-counterparts to map the conformational requirements for receptor binding or enzymatic activity. For example, in the development of peptidomimetics targeting HER2, the substitution of L-amino acids with D-amino acids without reversing the chain direction led to a loss of activity, indicating that a specific spatial orientation of the side chains is crucial for function. nih.gov Conversely, in the optimization of IgG-binding peptides, the replacement of an L-amino acid with a D-amino acid at a specific position can be tolerated or even enhance binding, providing valuable insights into the flexibility and constraints of the binding pocket. nih.gov These studies are essential for refining lead compounds in drug discovery, and this compound is a key reagent that enables the synthesis of the necessary D-aspartyl-containing analogues. jst.go.jpamazonaws.com

Peptide SystemPurpose of D-Asp IncorporationKey FindingCitation
HER2-HER3 Inhibitors SAR study to determine optimal stereochemistry.Substitution with D-amino acids required reversal of the peptide chain direction to maintain activity, highlighting conformational requirements for binding. nih.gov
IgG-Binding Peptides SAR study to probe structural requirements for binding.Substitution of His17 with other residues, including D-amino acids, was tolerated, indicating flexibility at the C-terminus of the peptide. nih.gov
Model Peptides (α-helix vs. β-sheet) To study the kinetics of Asp racemization.Asp residues in α-helical peptides were found to be significantly more sensitive to racemization to D-Asp than those in β-sheet structures. researchgate.netnih.gov

Analytical Methodologies for the Characterization of Fmoc D Asp Otbu Oh Derived Peptides

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Byproduct Detection

High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) modality, is an indispensable tool for assessing the purity of synthetic peptides derived from Fmoc-D-Asp(OtBu)-OH. This technique separates the target peptide from a complex mixture of byproducts and impurities generated during solid-phase peptide synthesis (SPPS). nih.govnih.gov

Crude peptide mixtures are typically purified using preparative RP-HPLC with a C18 column. nih.gov The separation is achieved by applying a linear gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.govnih.gov Detection is commonly performed by monitoring the UV absorbance at 214 nm, which corresponds to the peptide bonds. nih.govrsc.org The purity of the collected fractions is then confirmed using analytical RP-HPLC, with a target purity of greater than 95% often being the standard for subsequent applications. nih.gov

A significant challenge in the synthesis of aspartic acid-containing peptides is the formation of aspartimide-related impurities. nih.govrsc.org This side reaction, which can occur during both the Fmoc deprotection and cleavage steps, leads to the formation of various byproducts, including piperidides and epimerized peptides. nih.goviris-biotech.de RP-HPLC is crucial for the detection and separation of these impurities from the desired peptide. nih.gov However, some byproducts, such as the epimerized α-aspartyl peptide, may co-elute with the target peptide, making their resolution by HPLC challenging or even impossible. nih.gov

Table 1: Typical RP-HPLC Parameters for Peptide Purity Analysis

ParameterTypical Value
Column C18 (e.g., Capcell pak C18, Agilent Zorbax 300SB-C18)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Linear gradient of Mobile Phase B (e.g., 5-55% over 50 min)
Flow Rate Analytical: ~1 mL/min; Preparative: ~12-15 mL/min
Detection UV at 214 nm
Purity Threshold >95%

Mass Spectrometry (MS) for Sequence Confirmation and Isomer Identification

Mass spectrometry (MS) is a powerful technique used to confirm the identity and sequence of synthetic peptides. nih.gov It provides a precise measurement of the peptide's molecular weight, which can be compared to the theoretical mass calculated from its amino acid sequence. Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed for this purpose. nih.gov

While MS can readily confirm the mass of a peptide, distinguishing between diastereomers (peptides with the same mass but different stereochemistry) presents a greater challenge. nih.gov However, when coupled with a separation technique like liquid chromatography (LC-MS), it becomes possible to identify isomers. Diastereomeric peptides often exhibit different retention times on an LC column, allowing for their separation and subsequent detection by the mass spectrometer. plos.orglcms.cz This is particularly relevant for peptides containing D-amino acids, as isomerization can occur during synthesis. nih.gov

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the peptide and analyzing the resulting product ions. This fragmentation pattern can help to confirm the amino acid sequence. plos.org In some cases, differences in the fragmentation patterns of diastereomeric peptides can be observed, aiding in the localization of the D-amino acid residue. mdpi.com For instance, higher-energy collisional dissociation (HCD) has been shown to produce differences in the intensity of certain fragment ions between D-amino acid-containing peptides and their all-L-amino acid counterparts. mdpi.com

Stereochemical Analysis of D-Aspartyl Residues and Epimerization States in Synthetic Peptides

The incorporation of a D-amino acid like D-aspartic acid introduces a specific stereochemical center into the peptide. However, the conditions used in solid-phase peptide synthesis, particularly the use of base for Fmoc deprotection, can lead to epimerization at the α-carbon of the amino acid residue. iris-biotech.demdpi.com This results in a mixture of D- and L-isomers at that position, compromising the stereochemical purity of the final peptide. Therefore, methods for the stereochemical analysis of the D-aspartyl residue are critical.

Diastereoisomer Separation and Quantification Techniques

A common approach for determining the stereochemical purity of a peptide is to first hydrolyze the peptide into its constituent amino acids. nih.gov The resulting amino acid mixture is then derivatized with a chiral reagent, such as Marfey's reagent, to form diastereomers. nih.gov These diastereomers can then be separated and quantified using RP-HPLC. nih.govmdpi.com The ratio of the peak areas corresponding to the D- and L-amino acid derivatives provides a quantitative measure of the enantiomeric purity.

Another powerful technique involves the use of chiral chromatography, where the stationary phase of the HPLC column is itself chiral. This allows for the direct separation of the enantiomeric amino acids without the need for derivatization. lcms.cz

Furthermore, as mentioned previously, LC-MS can be used to separate and identify diastereomeric peptides, providing information about the stereochemical integrity of the entire peptide. plos.orglcms.cz The ability to separate peptides containing different aspartic acid isomers (L-α-Asp, D-α-Asp, L-β-Asp, and D-β-Asp) on a reversed-phase column has been demonstrated. lcms.cz

Table 2: Common Side Reactions Involving Aspartic Acid in Fmoc-SPPS

Side ReactionDescriptionAnalytical Detection
Aspartimide Formation Intramolecular cyclization of the aspartyl residue, leading to a succinimide (B58015) intermediate. nih.goviris-biotech.deHPLC, MS (as a mass loss of 18 Da) chemrxiv.org
Epimerization Conversion of the D-aspartyl residue to its L-enantiomer, often proceeding through the aspartimide intermediate. iris-biotech.deChiral amino acid analysis after hydrolysis, LC-MS of diastereomeric peptides.
α- to β-Peptide Rearrangement Hydrolysis of the aspartimide intermediate can lead to the formation of peptides where the linkage is through the β-carboxyl group of the aspartic acid. nih.goviris-biotech.deHPLC (often separable from the α-peptide), MS (same mass).

Advanced Spectroscopic Techniques for Conformational and Structural Elucidation (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure and conformational properties of peptides in solution. nih.govplos.org CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum is sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and random coils. plos.org

Vibrational circular dichroism (VCD), which measures the differential absorption of circularly polarized infrared light, can also provide detailed information about the conformation and stereochemistry of peptides, including those containing D-amino acids. nih.gov

Q & A

Q. What are the critical steps for synthesizing Fmoc-D-Asp(OtBu)-OH, and how can purity be ensured during synthesis?

The synthesis of this compound involves sequential protection of the aspartic acid side chain with a tert-butyl (tBu) group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. Key steps include:

  • Coupling reactions : Use 1H-benzotriazol-1-yloxy-tri(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) or similar activating agents in dimethylformamide (DMF) to ensure efficient amino acid coupling .
  • Purification : Employ reverse-phase high-performance liquid chromatography (RP-HPLC) or flash chromatography to remove dipeptide byproducts and unreacted starting materials. Purity thresholds (>98%) should be verified via LC-MS or NMR .
  • Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the tBu ester or Fmoc group .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • LC-MS : Quantifies purity and detects impurities (e.g., free amino acids, dipeptides) using electrospray ionization (ESI) in positive ion mode .
  • NMR : Confirms stereochemical integrity (D-configuration) via 1^1H and 13^13C spectra, focusing on aspartic acid β-proton shifts and tert-butyl group signals .
  • Melting point analysis : Verifies consistency with literature values (e.g., ~120–125°C for Fmoc-protected aspartic acid derivatives) .

Q. How does the tert-butyl group influence solubility and reactivity in solid-phase peptide synthesis (SPPS)?

The tert-butyl ester:

  • Enhances solubility : Enables dissolution in DMF or dichloromethane (DCM), critical for coupling reactions in SPPS .
  • Prevents side reactions : Protects the aspartic acid β-carboxylic acid from unintended acylation or racemization during peptide elongation .
  • Requires acidic cleavage : Removed with trifluoroacetic acid (TFA) during final deprotection, ensuring compatibility with Fmoc-based strategies .

Advanced Research Questions

Q. How can researchers address contradictions in reported coupling efficiencies of this compound in SPPS?

Discrepancies in coupling efficiency often arise from:

  • Stereochemical interference : The D-configuration may reduce reactivity compared to L-isomers due to steric hindrance. Optimize reaction time (e.g., 2–4 hours) and use double coupling protocols .
  • Impurity profiles : Trace acetic acid or dipeptide contaminants (common in commercial batches) can inhibit activation. Pre-purify via recrystallization or HPLC .
  • Solvent choice : DMF with 0.1 M hydroxybenzotriazole (HOBt) improves activation efficiency over DCM .

Q. What strategies mitigate aspartimide formation during SPPS when using this compound?

Aspartimide (a cyclic byproduct) forms under basic conditions, especially with repetitive piperidine treatments. Mitigation approaches include:

  • Additives : Use 2% v/v 1,2-ethanedithiol (EDT) or 0.1 M Oxyma Pure in deprotection solutions to suppress cyclization .
  • Temperature control : Conduct couplings at 0–4°C to slow base-driven side reactions .
  • Backbone amide protection : Introduce pseudoproline dipeptides or Hmb (2-hydroxy-4-methoxybenzyl) groups adjacent to aspartic acid residues .

Q. How does the D-configuration of this compound impact peptide bioactivity, and how can this be validated?

The D-configuration alters peptide conformation and receptor interactions. Validation methods include:

  • Circular dichroism (CD) : Compare secondary structures of L- and D-aspartic acid-containing peptides to assess conformational differences .
  • Enzymatic stability assays : Test resistance to proteolytic degradation (e.g., using trypsin or chymotrypsin) to confirm enhanced stability in D-isomer peptides .
  • Molecular dynamics (MD) simulations : Model peptide-receptor binding to predict bioactivity shifts caused by stereochemical inversion .

Methodological Considerations

Q. Table 1: Key Stability Parameters for this compound

ParameterOptimal ConditionRisk of Degradation
Temperature2–8°CHydrolysis above 25°C
Humidity<40% RH (desiccated storage)Ester hydrolysis at high humidity
Light ExposureProtected from UV/visible lightFmoc group photodegradation

Q. Table 2: Common Impurities and Detection Limits

ImpuritySourceDetection MethodAcceptable Threshold
DipeptidesIncomplete couplingLC-MS (m/z 600–800)<0.5%
Free Aspartic AcidHydrolysis during storageNMR (1^1H, δ 3.8 ppm)<1%
Acetic AcidResidual from synthesisIon chromatography<0.1%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.